molecular formula C16H19N5O B2873961 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 1477483-21-8

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No. B2873961
CAS RN: 1477483-21-8
M. Wt: 297.362
InChI Key: AVWWMYMXWTUPDB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, with the CAS Number 1477483-21-8, is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C16H19N5O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.363 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .

Scientific Research Applications

Nonlinear Optical Chromophores

This compound serves as a precursor for a new class of nonlinear optical (NLO) chromophores. These chromophores are crucial for the development of NLO materials used in devices for information storage and fast processing. The compound’s structure, featuring a “donor–π-bridge” type, is ideal for creating chromophores with potentially high first hyperpolarizability values .

Heterocyclic Compound Synthesis

The compound’s heterocyclic moiety can be included in one, two, or all three components of NLO chromophores – the donor, acceptor, and the π-bridge. This versatility makes it valuable for synthesizing a wide range of heterocyclic compounds, which have been increasingly used in NLO chromophore synthesis since the late 20th century .

Precursors for Electronic Materials

Due to its structural properties, this compound can be used to synthesize isomeric vinylquinoxalines, which are precursors for electronic materials. These materials are essential for creating components that exhibit high electronic conductivity and stability .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the user must take precautions and use appropriate safety measures when handling this compound.

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-21(2)12-8-6-11(7-9-12)10-17-20-16(22)15-13-4-3-5-14(13)18-19-15/h6-10H,3-5H2,1-2H3,(H,18,19)(H,20,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWWMYMXWTUPDB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-(dimethylamino)benzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

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